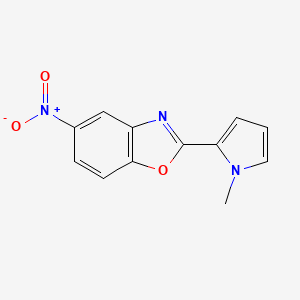
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl-substituted pyrrole ring and a nitro group attached to the benzoxazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Pyrrole Ring: The pyrrole ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyrrole with a halogenated benzoxazole.
Industrial Production Methods
Industrial production of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.
化学反应分析
Types of Reactions
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole core or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Various substituted benzoxazole or pyrrole derivatives can be formed depending on the reagents used.
科学研究应用
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity.
相似化合物的比较
Similar Compounds
2-(1-Methyl-1H-pyrrol-2-yl)-1,3-benzoxazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-Nitro-1,3-benzoxazole: Lacks the pyrrole ring, which may affect its overall properties and applications.
2-(1H-Pyrrol-2-yl)-5-nitro-1,3-benzoxazole: Lacks the methyl group on the pyrrole ring, which may influence its chemical behavior and interactions.
Uniqueness
Benzoxazole, 2-(1-methyl-1H-pyrrol-2-yl)-5-nitro- is unique due to the combination of its structural features, including the methyl-substituted pyrrole ring and the nitro group
属性
CAS 编号 |
51299-49-1 |
|---|---|
分子式 |
C12H9N3O3 |
分子量 |
243.22 g/mol |
IUPAC 名称 |
2-(1-methylpyrrol-2-yl)-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C12H9N3O3/c1-14-6-2-3-10(14)12-13-9-7-8(15(16)17)4-5-11(9)18-12/h2-7H,1H3 |
InChI 键 |
KGLYKHRDDSUVKL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


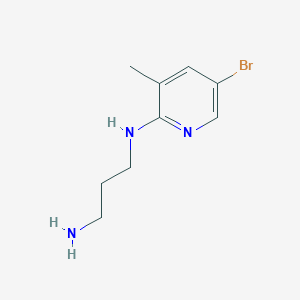
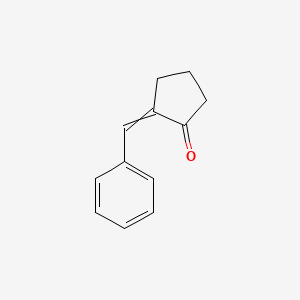
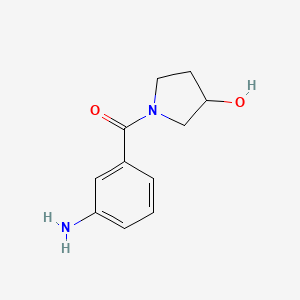
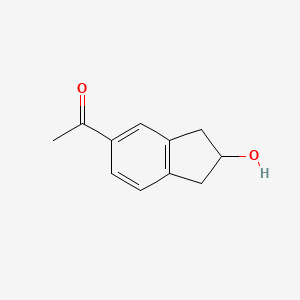
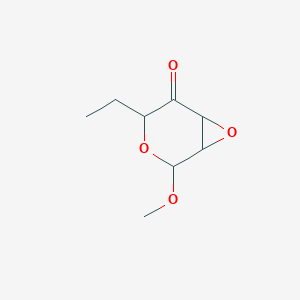
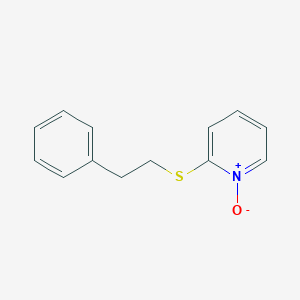
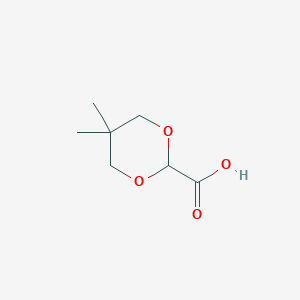
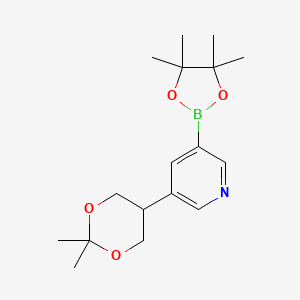
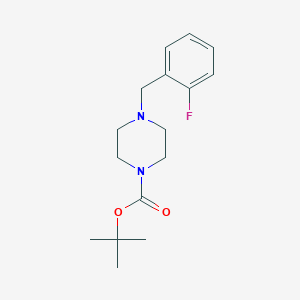
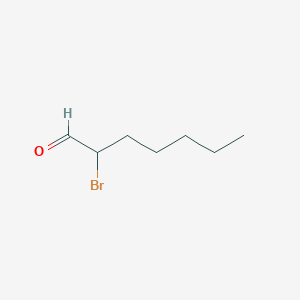
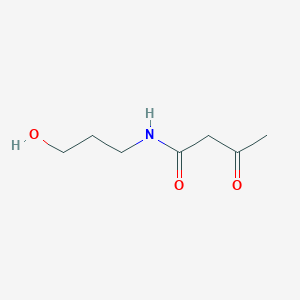
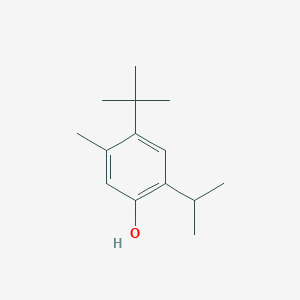
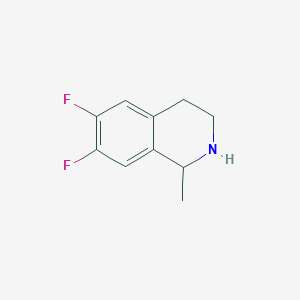
![3-Methylthieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8674066.png)
